molecular formula C19H20F3N3O3 B1676748 莫尼氟米酸 CAS No. 65847-85-0

莫尼氟米酸

货号 B1676748
CAS 编号: 65847-85-0
分子量: 395.4 g/mol
InChI 键: LDXSPUSKBDTEKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) with antipyretic properties . It is the morpholinoethyl ester of niflumic acid . It has been used for the symptomatic treatment of inflammatory conditions of the airways, ENT, and the urogenital and osteoarticular systems .


Synthesis Analysis

Morniflumate is absorbed from the gastrointestinal tract, followed by rapid hydrolysis in the plasma, releasing the free acidic form, the molecule responsible for its anti-inflammatory effects . The morniflumate population pharmacokinetics model established herein was extended to simulate the conversion to its major in vivo metabolite, niflumic acid .


Molecular Structure Analysis

Morniflumate diniflumate, a molecular compound involving niflumic acid and its β-morpholino ethyl ester (morniflumate) in the mole ratio 2:1, is found to crystallize in a triclinic P - 1 space group with a unit-cell volume of 2203.4(5) Å 3 .


Chemical Reactions Analysis

Interventional studies in adults with ENT or lower airway inflammatory diseases were compared in a meta-analysis for the number of symptom-free and fever-free patients at day 3 of therapy, and of drug interruptions due to adverse events (AEs) .


Physical And Chemical Properties Analysis

Morniflumate has a molecular formula of C19H20F3N3O3 and a molecular weight of 395.4 g/mol . It is a member of (trifluoromethyl)benzenes .

科学研究应用

  • Application in Upper Airways Affections

    • Summary of Application : Morniflumate has been used in the treatment of upper airways affections in adults . It has been compared with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in acute ear, nose, and throat (ENT) diseases .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through a meta-analytic process, comparing the number of symptom-free and fever-free patients at day 3 of therapy, and of drug interruptions due to adverse events .
    • Results : On day 3, the number of symptom-free patients was significantly higher with Morniflumate vs placebo and nimesulide (+20% and +30%, respectively) and similar to the other comparators . The number of fever-free patients significantly increased (up to 70%) with Morniflumate vs all comparators except paracetamol .
  • Application in Pharmacokinetics

    • Summary of Application : Morniflumate has been used in population pharmacokinetics modeling to quantify and explain inter-subject variability in Morniflumate pharmacokinetics .
    • Methods of Application : Models were constructed using bioequivalence pharmacokinetics results from healthy Korean males and individual physiological and biochemical parameters . The pharmacokinetics profiles of Morniflumate were described using a multi-absorption (5-sequential) two-compartment model .
    • Results : Analysis of inter-individual variability suggested that volume of distribution in the peripheral compartment was correlated with body mass index (BMI) . Individuals with lower BMI had higher plasma concentrations of Morniflumate and niflumic acid, resulting in increased and sustained inhibition of LTB4 synthesis .
  • Application in Bronchitis

    • Summary of Application : Morniflumate has been used in the treatment of bronchitis .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through physical examination and clinical symptoms of those with bronchitis .
    • Results : Post Morniflumate ingestion, physical examination and clinical symptoms of those with bronchitis showed improvement .
  • Application in Systemic Inflammatory Diseases

    • Summary of Application : Morniflumate is clinically used for treating various conditions ranging from systemic inflammatory diseases .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through clinical use and patient outcomes .
  • Application in Local Inflammation

    • Summary of Application : Morniflumate is indicated for the treatment of inflammatory conditions affecting the airways, ENT system, urogenital tract and bone and joint systems in adults .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through clinical use and patient outcomes .
  • Application in Cutaneous Hypersensitivity Reactions

    • Summary of Application : Morniflumate has been studied in patients who had experienced cutaneous reactions after using non-steroidal anti-inflammatory drugs .
    • Methods of Application : The tolerability of Morniflumate was evaluated through an oral challenge test .
    • Results : Only two of all the patients who underwent an oral challenge with Morniflumate had a positive result to the test .
  • Application in Arachidonic Acid Metabolism

    • Summary of Application : Morniflumate has been demonstrated to reduce arachidonic acid metabolism, by exerting its effects on cyclooxygenase and 5-lipoxygenase . This characteristic might provide a better approach for anti-inflammatory therapy .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through its ability to inhibit serum thromboxane B2 (TXB2) levels .
    • Results : The inhibition of serum TXB2 levels was higher than 85% .
  • Application in Soft Tissue Inflammation

    • Summary of Application : Morniflumate is a valid and well-tolerated alternative to other NSAIDs, or to antibiotics, for the treatment of pain and other symptoms of soft tissue inflammation .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through extensive clinical use .
    • Results : The specific results or outcomes obtained in this field are not detailed in the sources .
  • Application in Obesity

    • Summary of Application : Morniflumate has been studied in the context of obesity, with a focus on how body mass index (BMI) affects the pharmacokinetics of the drug .
    • Methods of Application : The study used population pharmacokinetics modeling to analyze the effects of BMI on the plasma concentrations of Morniflumate and its major active metabolite, niflumic acid .
    • Results : The study found that individuals with lower BMI had higher plasma concentrations of Morniflumate and niflumic acid, resulting in increased and sustained inhibition of leukotriene B4 (LTB4) synthesis . In contrast, the concentration of active metabolite in plasma following Morniflumate exposure was lower in the obese group compared to the normal group, potentially reducing the drug’s efficacy .
  • Application in Pain Management

    • Summary of Application : Morniflumate has been used for the treatment of pain and other symptoms of soft tissue inflammation .
    • Methods of Application : The effectiveness of Morniflumate was evaluated through extensive clinical use .
    • Results : Based on available evidence and the favorable tolerability profile emerging from extensive clinical use, Morniflumate is a valid and well-tolerated alternative to other NSAIDs, or to antibiotics, for the treatment of pain and other symptoms of soft tissue inflammation .

安全和危害

Morniflumate is harmful if swallowed and causes skin irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Morniflumate is indicated for the treatment of inflammatory conditions affecting the airways, ENT system, urogenital tract and bone and joint systems in adults . In Italy, morniflumate is also indicated for the treatment of pain associated with ear, nose, throat (ENT) and gastrointestinal inflammatory conditions in children . Morniflumate has a 30-year history of clinical use, particularly for the treatment of upper respiratory tract infections in children . Based on available evidence and the favourable tolerability profile emerging from extensive clinical use, morniflumate is a valid and well-tolerated alternative to other NSAIDs, or to antibiotics, for the treatment of pain and other symptoms of soft tissue inflammation .

属性

IUPAC Name

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSPUSKBDTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057798
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in DMSO
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Morniflumate

CAS RN

65847-85-0
Record name Morniflumate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65847-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morniflumate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morniflumate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORNIFLUMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

75-77
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morniflumate
Reactant of Route 2
Reactant of Route 2
Morniflumate
Reactant of Route 3
Reactant of Route 3
Morniflumate
Reactant of Route 4
Reactant of Route 4
Morniflumate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Morniflumate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Morniflumate

Citations

For This Compound
399
Citations
SH Jeong, JH Jang, YB Lee - Naunyn-Schmiedeberg's Archives of …, 2023 - Springer
… This was because the bioequivalence data used in this study included only plasma morniflumate concentrations following morniflumate exposure (ie, the concentrations of morniflumate …
Number of citations: 1 link.springer.com
M Barrio, R Ceolin, B Robert, H Allouchi… - International journal of …, 2021 - Elsevier
… Morniflumate diniflumate, a molecular compound involving niflumic acid and its β-morpholino ethyl ester (morniflumate) … It is a cocrystal between a morniflumate + niflumate − salt and a …
Number of citations: 2 www.sciencedirect.com
G Cremonesi, L Cavalieri - Journal of International Medical …, 2015 - journals.sagepub.com
… Morniflumate has a 30-year history of clinical use, … morniflumate. Based on available evidence and the favourable tolerability profile emerging from extensive clinical use, morniflumate …
Number of citations: 11 journals.sagepub.com
HY Cho, GK Park, YB Lee - Biomedical Chromatography, 2013 - Wiley Online Library
… the hydrolysis of morniflumate in plasma, the degradation of morniflumate to niflumic acid in … morniflumate samples (17,000 ng/mL). Blank plasma samples containing morniflumate were …
H Lee, SV Yim, K Bo-Hyung… - International Journal of …, 2017 - search.proquest.com
… of morniflumate tablets. This study showed that the test formulation of morniflumate (Morni-Q®, … ) shows bioequivalence to the reference formulation of morniflumate (Morniflu®, 350-mg …
Number of citations: 5 search.proquest.com
P Schiantarelli, S Cadel, D Acerbi - Agents and Actions, 1984 - Springer
In several animal models orally administered morniflumate, the β-morpholinoethyl ester of niflumic acid, proved almost equal to the parent compound in anti-inflammatory, analgesic …
Number of citations: 12 link.springer.com
JJ Pinvidic, A Gonthier-Vassal, H Szwarc, R Ceolin… - Thermochimica acta, 1989 - Elsevier
Niflumic acid and morniflumate have been studied using X-ray diffraction, DTA, DSC and TG techniques. Their solubilities in various solvents at 296 K have also been determined. …
Number of citations: 16 www.sciencedirect.com
M Romanini, S Rodriguez, S Valenti… - Molecular …, 2019 - ACS Publications
… -forming anti-inflammatory drug, Morniflumate, as well as its … crystallization of supercooled Morniflumate follows the Avrami … the recrystallization of amorphous Morniflumate should be …
Number of citations: 5 pubs.acs.org
M Barrio, JL Tamarit, R Céolin, B Robert… - The Journal of Chemical …, 2017 - Elsevier
… The anti-inflammatory API morniflumate is the β-morpholinoethyl ester of niflumic acid. … In this paper, the pressure-temperature (P-T) phase diagram of morniflumate is presented and …
Number of citations: 9 www.sciencedirect.com
CG Teulon, JL Tamarit, IB Rietveld - hal-normandie-univ.archives …
… Morniflumate diniflumate, a molecular compound involving niflumic acid and its βmorpholino ethyl ester (morniflumate) in … It is a cocrystal between a morniflumate+ niflumate-salt and a …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。